2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-8-9-23-14-7-6-11(10-12(14)16(19)20)18-24(21,22)15-5-3-2-4-13(15)17/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOMOLWSFHGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar compounds have been known to exhibit anti-inflammatory activity, suggesting that it may target proteins or enzymes involved in the inflammatory response.
Mode of Action
It’s structurally similar compounds have been known to inhibit the denaturation of proteins, which is a crucial step in the inflammatory response. This suggests that this compound may interact with its targets to prevent protein denaturation, thereby exerting its anti-inflammatory effects.
Biological Activity
2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonamide moiety and a tetrahydrobenzo[f][1,4]oxazepine ring. Its molecular formula is C17H18ClN2O3S. The presence of chlorine and the oxazepine structure contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN2O3S |
| Molecular Weight | 364.85 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antidiabetic Potential
Research indicates that compounds similar to this compound exhibit activity against diabetes types 1 and 2. In vitro studies have demonstrated that these compounds can improve insulin sensitivity and reduce blood glucose levels.
Mechanism of Action:
The proposed mechanism involves the modulation of glucose metabolism through the activation of AMPK pathways and inhibition of gluconeogenesis in the liver .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial activity by inhibiting folic acid synthesis in bacteria.
Case Study:
A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .
Antitumor Activity
Emerging data indicate potential anticancer properties. The compound has been tested against several cancer cell lines, showing cytotoxic effects particularly in breast cancer cells.
Research Findings:
In a recent study, the compound induced apoptosis in MDA-MB-231 cells through caspase activation pathways. The IC50 value was determined to be approximately 12 µM .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Chlorine Substitution: Enhances lipophilicity and may improve membrane permeability.
- Oxazepine Ring: Contributes to receptor binding affinity.
- Sulfonamide Group: Essential for antibacterial activity.
Table 2: SAR Insights
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Increased lipophilicity |
| Oxazepine Ring | Enhanced receptor binding |
| Sulfonamide Group | Antibacterial efficacy |
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant biological activities. These include:
- Antidiabetic Properties :
-
Antimicrobial Activity :
- The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been documented to exhibit activity against various bacterial strains .
- Further pharmacological studies are needed to confirm the specific antimicrobial efficacy of this compound.
- Antitumor Activity :
Synthetic Routes
The synthesis of this compound typically involves several key steps:
-
Formation of the Tetrahydrobenzo[f][1,4]oxazepine core :
- This step is crucial for establishing the foundational structure necessary for subsequent modifications.
-
Chlorination and Sulfonation :
- Introducing the chloro group and sulfonamide functionality are critical for enhancing the compound's biological activity.
-
Purification and Characterization :
- Optimization of synthetic routes is essential to achieve high yield and purity levels for effective biological testing .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide coupling and oxazepine ring formation. Critical parameters include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents .
- Temperature Control : Maintaining 60–80°C during cyclization to prevent side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purity Monitoring : Use HPLC or LC-MS post-purification to confirm >95% purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions on the benzoxazepine core and sulfonamide group .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] peak matching theoretical mass) .
- IR Spectroscopy : Detect functional groups (e.g., S=O stretch at ~1350 cm for sulfonamide) .
Q. What are the standard protocols for evaluating its solubility and stability in biological assays?
- Methodological Answer :
- Solubility Screening : Use DMSO stock solutions diluted in PBS (pH 7.4) with dynamic light scattering (DLS) to detect aggregation .
- Stability Tests : Incubate at 37°C in serum-containing media; monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values) across studies?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., SYK kinase) using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Structural Analog Comparison : Test derivatives with modifications (e.g., chloro → methoxy) to identify substituent effects on potency .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity trends with binding mode predictions .
Q. What strategies are effective for elucidating the compound’s mechanism of action when target pathways are unknown?
- Methodological Answer :
- Chemoproteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins; identify via tandem MS .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss rescues compound toxicity .
- Pathway Enrichment Analysis : Transcriptomic profiling (RNA-seq) post-treatment to highlight dysregulated pathways .
Q. How can reaction scalability issues (e.g., low yields in large-scale synthesis) be addressed?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., nitro reduction) .
- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, residence time) using statistical modeling .
- In Situ Monitoring : Use PAT (Process Analytical Technology) like FTIR to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
